molecular formula C8H4ClF5 B1391511 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene CAS No. 1214347-72-4

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1391511
CAS No.: 1214347-72-4
M. Wt: 230.56 g/mol
InChI Key: IWONFAWJWQBNGY-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4ClF5 and its molecular weight is 230.56 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, with the CAS number 1214347-72-4, is a fluorinated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and potential applications in medicinal chemistry and environmental science.

The molecular formula of this compound is C8H4ClF5C_8H_4ClF_5. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary data suggest several key activities:

Antimicrobial Activity

Studies have shown that fluorinated aromatic compounds can possess significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Fluorinated compounds are also known for their anti-inflammatory effects. They may modulate the production of pro-inflammatory cytokines or inhibit specific enzymes involved in inflammatory processes. Research into the anti-inflammatory mechanisms of similar compounds suggests potential pathways that could be explored for this compound.

Cytotoxicity and Cancer Research

The compound's structural features may contribute to cytotoxic effects against various cancer cell lines. Preliminary studies indicate that fluorinated benzene derivatives can induce apoptosis in cancer cells through different pathways, including oxidative stress and mitochondrial dysfunction.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to inflammation or cell proliferation.
  • Membrane Disruption : The lipophilic nature of the compound suggests it could integrate into cell membranes, affecting their integrity and function.

Toxicological Profile

Toxicological studies reveal important safety considerations regarding the use of this compound:

  • Skin Sensitization : It has been classified as a weak skin sensitizer based on local lymph node assay results.
  • Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies have shown positive results that warrant further investigation.
  • Carcinogenic Potential : Animal studies indicate potential carcinogenic effects, with neoplastic lesions observed in various organs following prolonged exposure.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound. Below is a summary of relevant findings:

StudyFindings
Newton et al. (1998)Identified high concentrations in adipose tissue post-exposure; rapid elimination from blood within 24 hours.
NTP (1992)Reported hepatocellular hypertrophy at high doses; NOAEL determined at 50 mg/kg based on liver effects.
IARC (2020)Suggested carcinogenic potential based on observations in rodent studies showing neoplastic lesions in multiple organs.

Properties

IUPAC Name

2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWONFAWJWQBNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.